molecular formula C13H17FN2O3 B14860855 Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate

Cat. No.: B14860855
M. Wt: 268.28 g/mol
InChI Key: MVLHPOZFAGDGCX-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a fluoropyridine moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-fluoropyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate is unique due to the presence of both the acetyl and fluoropyridine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-6-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-8(17)9-5-10(16-11(14)6-9)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

MVLHPOZFAGDGCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)CNC(=O)OC(C)(C)C

Origin of Product

United States

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